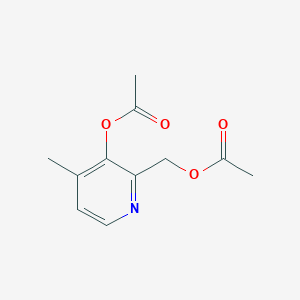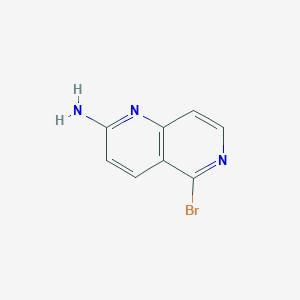
5-Fluoro-8-nitroquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-8-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5FN2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 5th position, a nitro group at the 8th position, and an aldehyde group at the 2nd position of the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-8-nitroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 5-fluoroquinoline to introduce the nitro group at the 8th position. This is followed by the formylation of the resulting 5-fluoro-8-nitroquinoline to introduce the aldehyde group at the 2nd position. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications for research and commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-8-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-Fluoro-8-nitroquinoline-2-carboxylic acid.
Reduction: 5-Fluoro-8-aminoquinoline-2-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-8-nitroquinoline-2-carbaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-8-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The fluorine atom can influence the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoroquinoline-2-carbaldehyde
- 8-Nitroquinoline-2-carbaldehyde
- 5-Fluoro-8-aminoquinoline-2-carbaldehyde
Uniqueness
5-Fluoro-8-nitroquinoline-2-carbaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the quinoline ring, which imparts distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking these groups.
Propriétés
Formule moléculaire |
C10H5FN2O3 |
|---|---|
Poids moléculaire |
220.16 g/mol |
Nom IUPAC |
5-fluoro-8-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H5FN2O3/c11-8-3-4-9(13(15)16)10-7(8)2-1-6(5-14)12-10/h1-5H |
Clé InChI |
QNHRXZCBSWIIND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1C=O)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)






![4-Methoxy-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B11884967.png)

